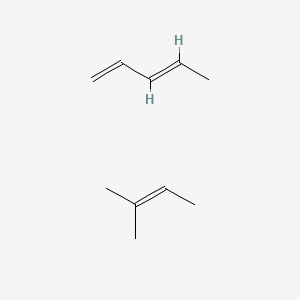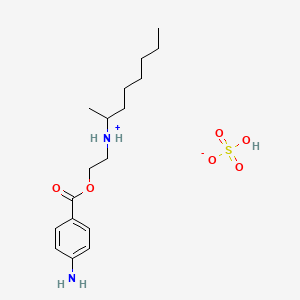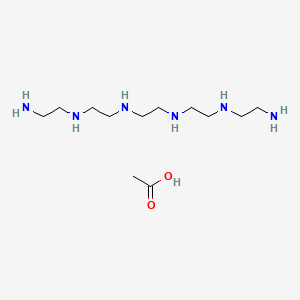
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically involves the stepwise addition of ethylene oxide to ethylenediamine, resulting in the formation of the polyamine structure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where ethylenediamine and ethylene oxide are combined under high pressure and temperature. The reaction is carefully monitored to ensure the desired product is obtained with high purity and yield .
化学反応の分析
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyamines and polymers.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants
作用機序
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate involves its ability to interact with various molecular targets through its multiple amine groups. These interactions can lead to the formation of stable complexes with metal ions, modification of biomolecules, and participation in various chemical reactions. The compound’s polyamine structure allows it to engage in multiple binding interactions, making it highly effective in its applications .
類似化合物との比較
Similar Compounds
Triethylenetetramine: Another polyamine with fewer ethylene units.
Tetraethylenepentamine: Similar structure but with one less ethylene unit.
Hexaethylenetetramine: Contains more ethylene units compared to 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate
Uniqueness
This compound is unique due to its specific number of ethylene units and amine groups, which provide it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring strong and stable interactions with metal ions and other molecules .
特性
CAS番号 |
67924-15-6 |
|---|---|
分子式 |
C12H32N6O2 |
分子量 |
292.42 g/mol |
IUPAC名 |
acetic acid;N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H28N6.C2H4O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;1-2(3)4/h13-16H,1-12H2;1H3,(H,3,4) |
InChIキー |
IIENIZDMZNXADL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CNCCNCCNCCNCCN)N |
関連するCAS |
2251-50-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
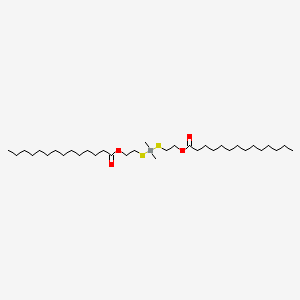
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
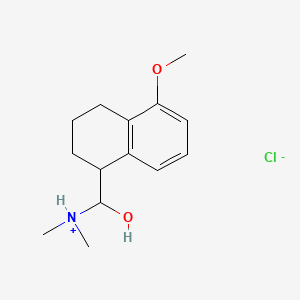
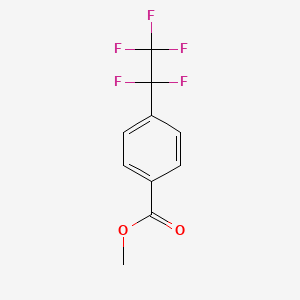

![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
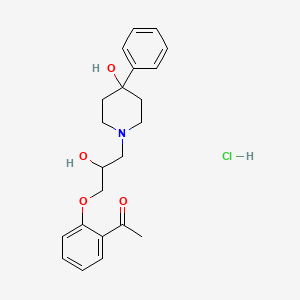
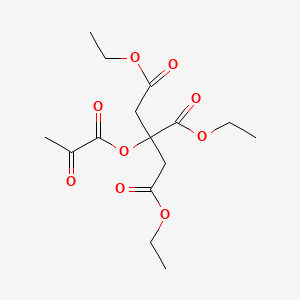
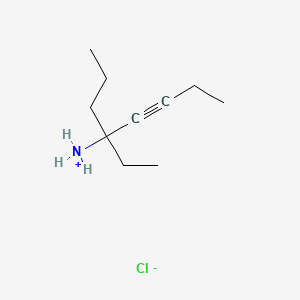
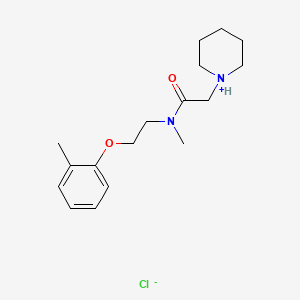
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
